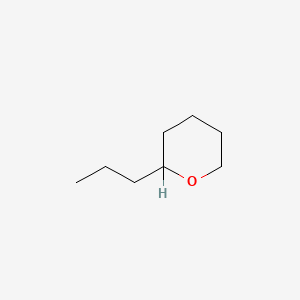
2-N-propyltetrahydropyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-N-propyltetrahydropyran is an organic compound with the molecular formula C8H16O. It belongs to the class of oxanes, which are six-membered saturated aliphatic heterocycles containing one oxygen atom and five carbon atoms . This compound is known for its structural versatility and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-propyltetrahydropyran can be achieved through several methods. One common approach involves the hydroalkoxylation of γ- and δ-hydroxy olefins using platinum catalysts . Another method includes the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives with high yield and stereoselectivity . Additionally, lanthanide triflates can catalyze the intramolecular Markovnikov-type hydroalkoxylation/cyclization of hydroxyalkenes to produce tetrahydropyrans .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroalkoxylation reactions using efficient catalysts such as platinum or lanthanide triflates. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-N-propyltetrahydropyran undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
Major products formed from these reactions include various oxygenated derivatives, hydrocarbons, and substituted tetrahydropyrans. These products are valuable intermediates in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
2-N-propyltetrahydropyran has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-N-propyltetrahydropyran involves its interaction with various molecular targets and pathways. As an organic compound, it can participate in a range of chemical reactions that modify its structure and function. These interactions are crucial for its applications in synthesis and industrial processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-N-propyltetrahydropyran include:
Tetrahydropyran: A six-membered ring with one oxygen atom, commonly used as a protecting group for alcohols.
2-Methyltetrahydropyran: A derivative with a methyl group attached to the ring.
2-Ethyltetrahydropyran: A derivative with an ethyl group attached to the ring.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Propiedades
Número CAS |
3857-17-8 |
|---|---|
Fórmula molecular |
C8H16O |
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
2-propyloxane |
InChI |
InChI=1S/C8H16O/c1-2-5-8-6-3-4-7-9-8/h8H,2-7H2,1H3 |
Clave InChI |
YHQBBDKFBJYMPJ-UHFFFAOYSA-N |
SMILES |
CCCC1CCCCO1 |
SMILES canónico |
CCCC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















